N-methyl-1-(4-propoxyphenyl)methanamine
Description
N-Methyl-1-(4-propoxyphenyl)methanamine is a secondary amine featuring a methyl group attached to the nitrogen atom and a 4-propoxyphenyl substituent on the adjacent carbon. These compounds are typically synthesized via nucleophilic substitution or alkylation reactions involving amines and halogenated or activated aromatic precursors .
Key structural characteristics of this compound include:
- Aromatic substitution: The 4-propoxyphenyl group introduces steric bulk and electron-donating effects via the alkoxy substituent.
- Amine functionality: The N-methyl group modulates basicity and lipophilicity, influencing solubility and biological interactions.
Properties
IUPAC Name |
N-methyl-1-(4-propoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-8-13-11-6-4-10(5-7-11)9-12-2/h4-7,12H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURCNPYKJBXGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289059 | |
| Record name | N-Methyl-4-propoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41690-87-3 | |
| Record name | N-Methyl-4-propoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41690-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-propoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(4-propoxyphenyl)methanamine typically involves the reaction of 4-propoxybenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-1-(4-propoxyphenyl)methanamine can undergo oxidation reactions to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-methyl-1-(4-propoxyphenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It may also be used in the design of novel bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. It may exhibit activity against certain diseases or conditions.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the development of polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-1-(4-propoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes analogs of N-methyl-1-(substituted phenyl)methanamine derivatives, highlighting variations in substituents, synthesis yields, and applications:
Substituent Impact :
- Bulky substituents (e.g., 4-propoxyphenyl) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Heterocyclic substituents (e.g., thiazole in or pyridine in ) introduce hydrogen-bonding or π-π stacking interactions, critical for target binding in drug design.
Antifungal and Antimicrobial Activity
- Butenafine analogs : N-Methyl-1-(naphthalen-1-yl)methanamine derivatives inhibit squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis, demonstrating the role of aromatic bulk in antifungal activity .
Physicochemical Data
- Spectroscopic Properties : For example, 1-(4-fluorophenyl)-N-methylmethanamine shows characteristic IR peaks at 3443 cm⁻¹ (N–H stretch) and 1625 cm⁻¹ (C=O stretch), while its ESI-MS confirms a molecular ion at m/z 331.2 .
- Solubility : Lipophilic substituents (e.g., propoxy) likely reduce aqueous solubility compared to methoxy or pyridine-containing analogs, impacting formulation strategies.
Contrasting Pharmacological Profiles
- CFTR Modulation : Thiazole-containing derivatives (e.g., ) exhibit potent CFTR modulation, attributed to their planar heterocyclic systems, which facilitate protein-ligand interactions.
- TAAR1 Agonism : Compounds like ulotaront derivatives (e.g., ) prioritize bicyclic or fused-ring substituents for central nervous system penetration, unlike the simpler aryl groups in antifungal agents.
Biological Activity
N-Methyl-1-(4-propoxyphenyl)methanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be described by its chemical structure, which includes a methanamine group attached to a propoxy-substituted phenyl ring. The structural formula can be represented as:
This compound's unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The methanamine group allows for the formation of hydrogen bonds, while the aromatic ring can engage in π-π stacking interactions, enhancing binding affinity to target sites. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
1. Cholinesterase Inhibition
This compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Research indicates that compounds with similar structures exhibit significant AChE inhibitory activity, which may extend to this compound.
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound A | 85% | 0.5 |
| Reference Compound B | 75% | 2.0 |
2. Neuroprotective Effects
Studies have suggested that this compound may exhibit neuroprotective properties by reducing oxidative stress and preventing neuronal cell death. In vitro assays using SH-SY5Y cells demonstrated that this compound could enhance cell viability in models of neurotoxicity induced by amyloid-beta oligomers.
3. Analgesic Properties
Preliminary findings indicate that this compound may act as a μ-opioid receptor agonist, suggesting potential analgesic effects. This aligns with the behavior of other methanamine derivatives known for their pain-relieving properties.
Case Studies
Case Study 1: Neuroprotective Activity in SH-SY5Y Cells
In a study assessing the neuroprotective effects of various compounds, this compound was tested against oxidative stress induced by hydrogen peroxide. Results indicated a significant increase in cell viability at concentrations of 10 µM compared to untreated controls.
Case Study 2: Cholinesterase Inhibition
In another study focusing on cholinesterase inhibitors, this compound was compared with known AChE inhibitors. The compound showed promising results, warranting further investigation into its structure-activity relationship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
